molecular formula C10H9N3O B2377068 [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol CAS No. 1466891-08-6

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Cat. No.: B2377068
CAS No.: 1466891-08-6
M. Wt: 187.202
InChI Key: RUQZZBPVCGEXSL-UHFFFAOYSA-N
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Description

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol: is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol typically involves the construction of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyrimidine ring. This is followed by the reduction of the resulting intermediate to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine
  • 4-(Pyridin-2-yl)pyrimidine
  • 2-(Pyridin-4-yl)pyrimidine

Uniqueness

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent .

Biological Activity

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases and enzymes. Similar pyrimidine derivatives have been shown to inhibit specific protein kinases, leading to alterations in cell signaling pathways and subsequent biological effects such as anti-fibrotic and antimicrobial activities .

Target Interactions

  • Protein Kinases : Compounds in this class often exhibit inhibitory effects on protein kinases, which are crucial for regulating cell proliferation and survival.
  • Enzymatic Inhibition : The compound has been investigated for its potential to inhibit various enzymes, contributing to its therapeutic efficacy against diseases like cancer and infections .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Research indicates that similar compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
  • Antimicrobial Properties : Studies have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive organisms. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25–1 μg/mL .
  • Antiviral Effects : The compound has shown potential antiviral activity, particularly against influenza viruses, demonstrating a direct effect on viral replication .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor cell growth via kinase inhibition
AntimicrobialEffective against various bacteria (MIC = 0.25–1 μg/mL)
AntiviralReduces viral load in influenza models
Anti-fibroticExhibits properties that prevent fibrosis

Notable Research Outcomes

  • A study highlighted the synthesis and evaluation of novel derivatives that exhibited enhanced potency against various cancer cell lines, supporting the compound's potential as an anticancer agent .
  • Another investigation into pyrimidine derivatives revealed promising results for their use in treating infections, with several compounds showing significant antibacterial activity against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics due to their lipophilicity, allowing them to penetrate cellular membranes effectively. The oral bioavailability of certain derivatives was reported at approximately 31.8%, suggesting a viable route for therapeutic administration .

Properties

IUPAC Name

(2-pyridin-2-ylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQZZBPVCGEXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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